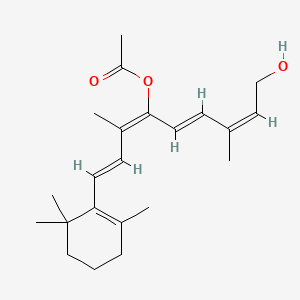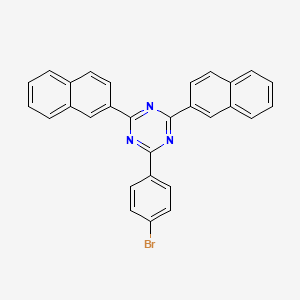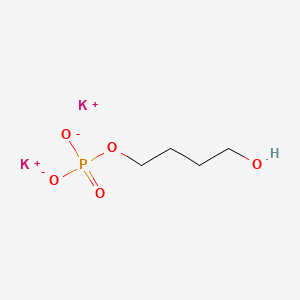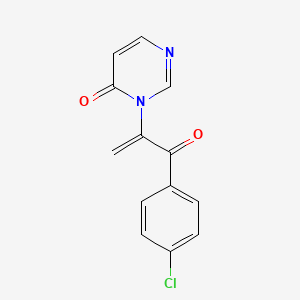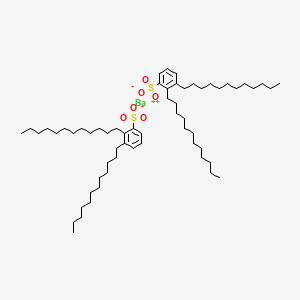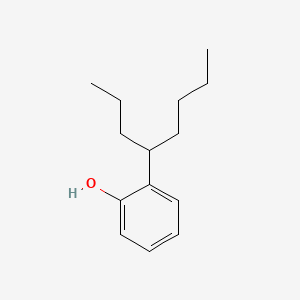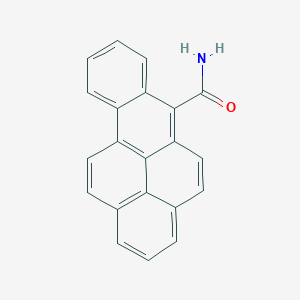
Benzo(a)pyrene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-6-carboxamide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-carboxamide typically involves the functionalization of benzo(a)pyrene. One common method is the introduction of a carboxyl group at the 6-position of benzo(a)pyrene, followed by the conversion of the carboxyl group to a carboxamide. This can be achieved through a series of reactions including oxidation, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic oxidation and high-pressure reactions to efficiently produce the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The aromatic rings of this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential role in understanding carcinogenesis and developing anti-cancer therapies.
Industry: Utilized in the development of materials with specific chemical properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene-6-carboxamide involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways involved are primarily those related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite of benzo(a)pyrene with significant biological activity.
Benzo(a)pyrene-9,10-dihydrodiol: Another metabolite with distinct chemical properties.
Uniqueness
Benzo(a)pyrene-6-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the effects of functional group modifications on the behavior of PAHs .
Propiedades
Número CAS |
21247-99-4 |
|---|---|
Fórmula molecular |
C21H13NO |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
benzo[b]pyrene-6-carboxamide |
InChI |
InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23) |
Clave InChI |
AVNNQQUOMXXRLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








